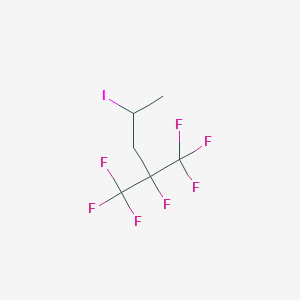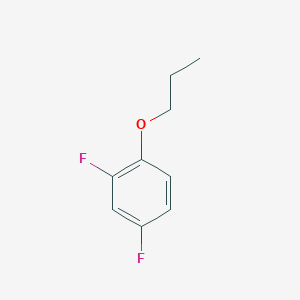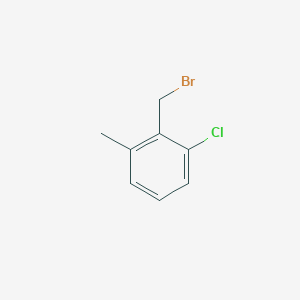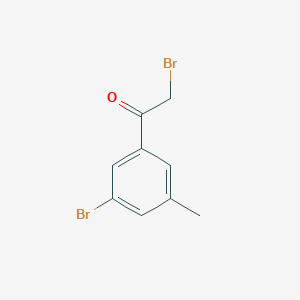
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane
Overview
Description
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane is a fluorinated organic compound with the molecular formula C6H4F7I. This compound is characterized by the presence of both iodine and multiple fluorine atoms, making it a unique and valuable chemical in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane typically involves the iodination of a fluorinated precursor. One common method is the reaction of 1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane with iodine in the presence of a suitable catalyst under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using advanced reactors and continuous flow systems. The use of high-purity reagents and precise control of reaction parameters ensures the consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding fluorinated alcohols or ketones. Reduction reactions can lead to the formation of fluorinated hydrocarbons.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl groups to form more complex fluorinated compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Formation of fluorinated derivatives with different functional groups.
Oxidation Reactions: Formation of fluorinated alcohols, ketones, or carboxylic acids.
Reduction Reactions: Formation of fluorinated hydrocarbons or alkanes.
Scientific Research Applications
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds. It is valuable in the development of new materials and pharmaceuticals.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
- 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane
- 1,1,1-Trifluoro-2-iodoethane
- 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane
Comparison: 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a different balance of reactivity and stability, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethyl)pentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F7I/c1-3(14)2-4(7,5(8,9)10)6(11,12)13/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOITBZJYVIFEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(F)(F)F)(C(F)(F)F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F7I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501215275 | |
| Record name | 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501215275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261760-24-1 | |
| Record name | 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)pentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261760-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501215275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2-Chloroacetyl)oxy]imino}-6-fluorothiochromane](/img/structure/B3041071.png)

![4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile](/img/structure/B3041075.png)
![3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B3041077.png)
![3-[3-(Trifluoromethoxy)phenyl]isoxazole](/img/structure/B3041078.png)
![[3-(chloromethyl)phenyl]{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone](/img/structure/B3041079.png)
![3-Phenyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one](/img/structure/B3041080.png)
![(3-Chlorophenyl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone](/img/structure/B3041081.png)
![{[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane](/img/structure/B3041082.png)
![2,3,3-Trichloro-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one](/img/structure/B3041083.png)
![(2-Chloropyridin-3-yl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone](/img/structure/B3041084.png)
![2,4-Dichloro-6-{(diphenylphosphoryl)[(1-eth-1-ynylcyclohexyl)amino]methyl}phenol](/img/structure/B3041085.png)

